1H-Indole-3-octadecanol, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-octadecanol, 4-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a long aliphatic chain and a methoxy group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-octadecanol, 4-methoxy- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, indoline derivatives, and indole-3-carboxylic acid derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indole-3-octadecanol, 4-methoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The indole moiety can interact with multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Known for its antimicrobial and anticancer properties.
Uniqueness: 1H-Indole-3-octadecanol, 4-methoxy- is unique due to its long aliphatic chain and methoxy group, which may enhance its lipophilicity and biological activity compared to other indole derivatives .
Properties
CAS No. |
651331-37-2 |
---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
18-(4-methoxy-1H-indol-3-yl)octadecan-1-ol |
InChI |
InChI=1S/C27H45NO2/c1-30-26-21-18-20-25-27(26)24(23-28-25)19-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-22-29/h18,20-21,23,28-29H,2-17,19,22H2,1H3 |
InChI Key |
WQJNQMYYLBIZBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.